7,2'-Dimethoxyflavone
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Overview
Description
7,2'-Dimethoxyflavone is a naturally occurring flavone compound found in several plants, including Kaempferia parviflora, which is commonly known as Thai black ginger. It has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.
Scientific Research Applications
Anticancer Properties
7,2'-Dimethoxyflavone has shown potential in anticancer research. Structural modification of related compounds, such as 5,7-dimethoxyflavone, led to derivatives with cytotoxic effects against various cancer cell lines, comparable to standard treatments like tamoxifen (Yenjai et al., 2009). Another study found that 5,7-dimethoxyflavone inhibited the invasion of human mammary carcinoma cells, showcasing potential for anti-invasive cancer therapy (Parmar et al., 1994).
Anti-inflammatory and Analgesic Effects
Research on 5,7-dimethoxyflavone revealed significant anti-inflammatory effects, comparable to aspirin, and weak central nervous system depressant activity (Panthong et al., 1989). Additionally, several dimethoxy flavones, including variants of 7,2'-dimethoxyflavone, demonstrated notable antinociceptive actions, suggesting their potential in pain management (Pandurangan et al., 2014).
Antidiabetic and Hypolipidemic Effects
The antidiabetic and hypolipidemic effects of 5,7-dimethoxyflavone were observed in diabetic rat models, indicating its potential in treating diabetes and associated lipid disorders (Xie et al., 2019).
Pharmacokinetics and Bioavailability
Studies on 5,7-dimethoxyflavone have provided insights into its pharmacokinetics and bioavailability. It demonstrated high tissue accumulation and limited metabolism, making it a promising molecule for chemoprevention (Tsuji et al., 2006).
properties
CAS RN |
62536-78-1 |
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Product Name |
7,2'-Dimethoxyflavone |
Molecular Formula |
C17H14O4 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
7-methoxy-2-(2-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C17H14O4/c1-19-11-7-8-12-14(18)10-17(21-16(12)9-11)13-5-3-4-6-15(13)20-2/h3-10H,1-2H3 |
InChI Key |
WVWDHKIZBHIGJE-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3OC |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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